N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in biological imaging and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the dimethylsulfamoyl group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Final coupling: The final step involves coupling the xanthene core with the piperidine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: The compound’s fluorescent properties make it useful in various analytical techniques, including fluorescence spectroscopy and imaging.
Biology: Its ability to fluoresce can be utilized in biological imaging to study cellular processes and structures.
Industry: Used in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide is primarily related to its ability to fluoresce. The xanthene core absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging applications. The piperidine and dimethylsulfamoyl groups may also interact with biological molecules, potentially affecting their function and providing additional utility in research and medicine.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Rhodamine: Another fluorescent dye with structural similarities to xanthene derivatives.
Eosin: A xanthene derivative used in histology for staining tissues.
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide is unique due to the presence of the piperidine and dimethylsulfamoyl groups, which may confer additional chemical and biological properties not found in other xanthene derivatives. These modifications can enhance its utility in specific applications, such as targeted imaging or drug development.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-24(2)30(27,28)25-13-11-16(12-14-25)15-23-22(26)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,16,21H,11-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSSPPDMVTESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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